A Technical Guide to the Preclinical Profile of INX-315 (Cdk2-IN-15)
A Technical Guide to the Preclinical Profile of INX-315 (Cdk2-IN-15)
Executive Summary
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that, in complex with cyclin E or cyclin A, serves as a critical regulator of the G1-to-S phase cell cycle transition. Dysregulation of the Cyclin E-CDK2 axis, particularly through the amplification of the CCNE1 gene (encoding cyclin E1), is a known oncogenic driver in a variety of solid tumors, including certain ovarian, uterine, and gastric cancers. Furthermore, acquired resistance to highly effective CDK4/6 inhibitors (CDK4/6i) in hormone receptor-positive (HR+) breast cancer is frequently mediated by a compensatory upregulation of CDK2 activity.
This document provides a comprehensive technical overview of the preclinical data for INX-315, a novel, potent, and orally active small molecule inhibitor with high selectivity for CDK2.[1][2] Preclinical studies have demonstrated that INX-315 effectively induces G1 cell cycle arrest, promotes a senescence-like phenotype, and suppresses tumor growth in models of CCNE1-amplified cancers.[2][3] Moreover, INX-315 has shown the ability to overcome resistance to CDK4/6 inhibitors in breast cancer models, both as a monotherapy and in combination, suggesting a promising therapeutic strategy for these difficult-to-treat patient populations.[4][5]
Quantitative Data Presentation
The preclinical profile of INX-315 is defined by its high potency and selectivity for CDK2, leading to robust cellular and in vivo activity in targeted cancer models.
Table 1: In Vitro Kinase Selectivity Profile of INX-315
This table summarizes the biochemical and intracellular inhibitory activity of INX-315 against a panel of cyclin-dependent kinases. The data highlights the compound's picomolar potency against the CDK2/Cyclin E1 complex and its significant selectivity over other key CDKs, particularly CDK1.
| Kinase Complex | Biochemical IC50 (nM) | Fold vs. CDK2/E | Intracellular NanoBRET IC50 (nM) | Fold vs. CDK2/E |
| CDK2/Cyclin E1 | 0.6 | 1 | 2.3 | 1 |
| CDK2/Cyclin A2 | 2.4 | 4 | 71.3 | 31 |
| CDK1/Cyclin B1 | 30 | 50 | 374 | 163 |
| CDK4/Cyclin D1 | 133 | 222 | Not Determined | N/A |
| CDK6/Cyclin D3 | 338 | 563 | Not Determined | N/A |
| CDK9/Cyclin T1 | 73 | 122 | 2950 | 1283 |
| Data sourced from Incyclix Bio presentations and related publications.[4][5] |
Table 2: Cellular Activity of INX-315 in Cancer Cell Lines
The antiproliferative effects of INX-315 were evaluated across various cancer cell lines, demonstrating potent activity in models characterized by CCNE1 amplification or acquired resistance to CDK4/6 inhibitors.
| Cell Line | Cancer Type | Key Feature | Proliferation IC50 (nM) |
| OVCAR3 | Ovarian | CCNE1-amplified | Low Nanomolar |
| MKN1 | Gastric | CCNE1-amplified | Low Nanomolar |
| MCF7-Palbo-R | Breast | Palbociclib Resistant | 113 (in combination with 1 µM Palbociclib) |
| T47D-Abe-R | Breast | Abemaciclib Resistant | Low Nanomolar |
| Hs68 | Fibroblast | Normal (Non-cancerous) | 1430 |
| Data indicates high sensitivity in cancer cells dependent on CDK2, while normal cells are largely unaffected.[4][6] |
Table 3: In Vivo Efficacy of INX-315 in Xenograft Models
INX-315 demonstrated robust single-agent antitumor activity in multiple patient-derived (PDX) and cell line-derived (CDX) xenograft models of CCNE1-amplified cancers.
| Model | Cancer Type | Treatment and Dose | Duration | Outcome |
| OVCAR3 CDX | Ovarian | 200 mg/kg, QD | 42 days | 89% Tumor Growth Inhibition (TGI) |
| OVCAR3 CDX | Ovarian | 100 mg/kg, BID | 42 days | Tumor Stasis |
| GA0103 PDX | Gastric | 100 mg/kg, BID | 56 days | Tumor Stasis |
| OV5398 PDX | Ovarian | Not Specified | Not Specified | Tumor Stasis/Regression |
| QD: once daily; BID: twice daily. All treatments were well-tolerated with no significant body weight loss reported.[4][6] |
Experimental Protocols
The following sections detail the methodologies used in the preclinical evaluation of INX-315.
Biochemical Kinase Assays
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Objective: To determine the 50% inhibitory concentration (IC50) of INX-315 against purified kinase complexes.
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Method: Biochemical IC50 values were determined using enzymatic assays (e.g., Nanosyn).[3][4] The assays were conducted in a 12-point dose-response format. The concentration of ATP was set at the Michaelis constant (Km) for each specific kinase to ensure competitive binding assessment.[4]
Intracellular Target Engagement Assay
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Objective: To measure the potency and selectivity of INX-315 on its target kinase within a live cellular environment.
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Method: The NanoBRET™ Target Engagement Assay (Promega) was utilized.[4][7] This assay measures the displacement of a fluorescent tracer from a NanoLuc®-CDK2 fusion protein by a competitive inhibitor (INX-315) in live cells. The resulting IC50 value reflects the compound's cell permeability and target engagement potency.[4]
Cell Proliferation and Viability Assays
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Objective: To assess the antiproliferative effect of INX-315 on cancer and normal cell lines.
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Method: Cells were seeded in multi-well plates and treated with a 10-point dose curve of INX-315 for 6 days.[3][4] Cell viability was quantified using the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[4]
Cell Cycle Analysis
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Objective: To determine the effect of INX-315 on cell cycle progression.
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Method: Cancer cells were treated with various concentrations of INX-315 for 24 hours.[3][4] To assess DNA synthesis, cells were pulsed with 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine. Cells were then fixed, permeabilized, and stained with a fluorescent azide that couples to the EdU. Total DNA content was stained using a DNA-intercalating dye (e.g., DAPI). The distribution of cells in G1, S, and G2/M phases was analyzed by flow cytometry.[4]
Western Blotting
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Objective: To confirm target engagement and downstream pathway modulation by measuring protein expression and phosphorylation status.
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Method: Cell or tumor tissue lysates were prepared from samples treated with INX-315 or vehicle control.[3][7] Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key pathway proteins such as phosphorylated Retinoblastoma (pRb), total Rb, and Cyclin A2.[3] Following incubation with secondary antibodies, protein bands were visualized using chemiluminescence.
Senescence-Associated β-Galactosidase Assay
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Objective: To detect the induction of a therapy-induced senescence phenotype.
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Method: Cells were treated with INX-315 for 7 days.[7] Following treatment, cells were fixed and incubated with a staining solution containing X-gal at pH 6.0. The development of a blue color, indicating β-galactosidase activity, is a characteristic marker of senescent cells.[7]
In Vivo Xenograft Studies
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Objective: To evaluate the antitumor efficacy and tolerability of INX-315 in a living organism.
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Method: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models were established by implanting human tumor fragments or cells into immunodeficient mice.[2][8] Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. INX-315 was administered orally, typically on a once-daily (QD) or twice-daily (BID) schedule.[4] Tumor volumes and mouse body weights were measured twice weekly to assess efficacy and tolerability, respectively.[4]
Signaling Pathways and Experimental Workflows
Visualizations of the mechanism of action and evaluation process for INX-315.
Caption: The canonical G1/S transition pathway regulated by CDK4/6 and CDK2.
Caption: INX-315 inhibits hyperactive CDK2 in CCNE1-amplified tumors.
Caption: INX-315 blocks the CDK2-mediated bypass pathway in CDK4/6i resistance.
Caption: A streamlined workflow for the preclinical assessment of CDK2 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. incyclixbio.com [incyclixbio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 7. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
